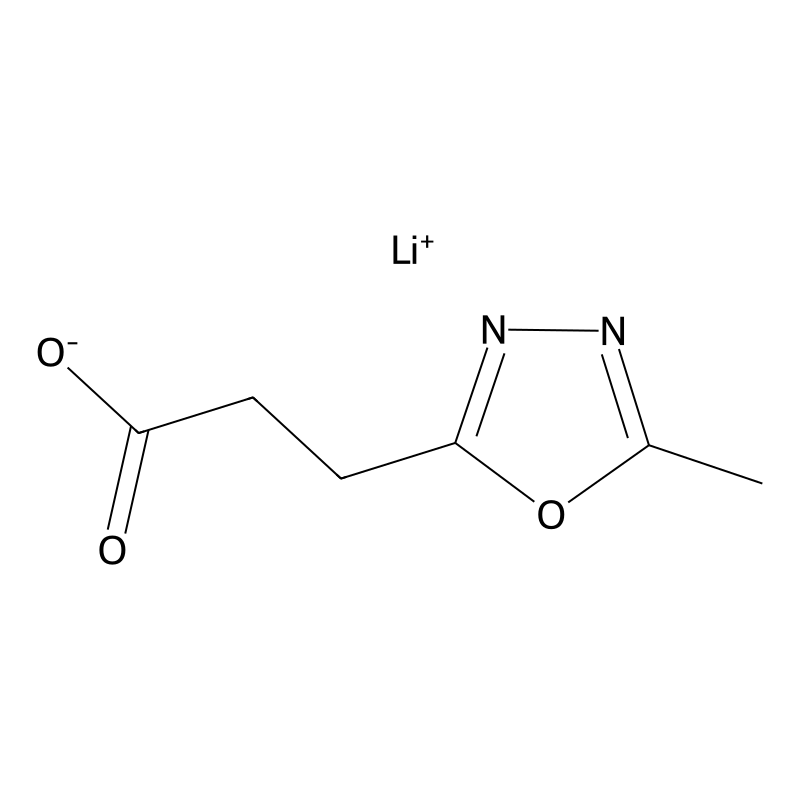

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Material Science

Application Summary: In material science, this compound is utilized for its potential as a high-energy core due to its favorable oxygen balance and positive heat of formation .

Methods of Application: Researchers synthesize various derivatives of oxadiazoles, including the lithium ion variant, to explore their properties as energetic materials. These syntheses often involve the use of activating agents like TBTU for the O-acylation step and are conducted under controlled temperatures and solvent conditions .

Results and Outcomes: The derivatives demonstrate a range of responses to heat and impact, from relatively inert to extremely sensitive. The specific properties of the lithium ion variant contribute to the development of materials with desired energetic characteristics .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the lithium ion variant of oxadiazole is explored for its pharmacological potential, particularly as part of the pharmacophore in drug design .

Methods of Application: The compound is incorporated into larger molecular structures to test its efficacy in various biological assays. It’s often compared against control drugs like glibenclamide to assess its glucose-reducing capabilities .

High Energy Molecules

Application Summary: Oxadiazole derivatives are investigated for their use as high-energy molecules due to their energetic behavior and stability .

Methods of Application: The synthesis of these molecules involves careful manipulation of substituents to achieve the desired energy balance. The lithium ion variant is studied for its contribution to the overall energy content of the molecule .

Results and Outcomes: The compounds exhibit a range of energetic behaviors, with some showing potential as components in high-energy applications .

Ionic Salts

Application Summary: The lithium ion variant is also studied for its role in the formation of ionic salts, which have applications in various chemical processes .

Methods of Application: Researchers explore the electrochemical properties of these salts, focusing on their stability and reactivity under different conditions .

Results and Outcomes: Findings suggest that these salts can be tailored for specific uses, such as catalysts or in energy storage systems .

Pharmaceutical Compounds

Application Summary: This compound’s derivatives are part of ongoing research to develop new pharmaceutical compounds with improved efficacy and safety profiles .

Methods of Application: The lithium ion variant is used in the synthesis of new drugs, where its impact on the pharmacokinetics and pharmacodynamics of the drug is assessed through various in vitro and in vivo studies .

Results and Outcomes: Some studies have reported derivatives with better performance in lowering glucose levels compared to existing drugs, suggesting potential for development into new antidiabetic treatments .

Energetic Materials

Application Summary: The compound is of interest for its application in energetic materials, which are crucial in the development of explosives, propellants, and pyrotechnics .

Methods of Application: Synthetic routes are developed to incorporate the lithium ion variant into energetic materials, optimizing for stability and energy release .

Results and Outcomes: Research indicates that these materials can be engineered to have precise ignition and burn rates, making them suitable for controlled applications in the field of energetics .

Coordination Chemistry

Application Summary: This compound is studied for its role in coordination chemistry, where it may act as a ligand to form coordination complexes with various metals .

Methods of Application: The compound’s ability to donate electrons to metal centers is analyzed through various spectroscopic and crystallographic methods. Researchers investigate the stability and geometry of the resulting complexes .

Results and Outcomes: The studies contribute to understanding how such ligands can influence the properties of metal complexes, which is valuable for catalysis and materials science .

Organic Synthesis

Application Summary: The lithium ion variant is used in organic synthesis as a building block for constructing more complex organic molecules .

Methods of Application: It is employed in various reactions, including nucleophilic substitutions and cycloadditions, under controlled conditions to ensure the desired outcome .

Results and Outcomes: The use of this compound has led to the synthesis of a variety of organic molecules, showcasing its versatility as a reagent .

Analytical Chemistry

Application Summary: In analytical chemistry, this compound is used as a standard or reagent in the quantitative analysis of various substances .

Methods of Application: It is utilized in chromatography and spectrometry to calibrate instruments or as a reference in the determination of unknown compounds .

Results and Outcomes: The compound’s consistent behavior under analytical conditions makes it a reliable standard for various analytical techniques .

Chemical Education

Application Summary: This compound serves as an example in chemical education to illustrate concepts such as ligand behavior, coordination chemistry, and organic synthesis .

Methods of Application: Educators use it in laboratory experiments to demonstrate synthesis techniques, reaction mechanisms, and analytical methods .

Results and Outcomes: Students gain hands-on experience and a deeper understanding of theoretical concepts through the practical application of this compound .

Environmental Chemistry

Application Summary: Research into the environmental impact of this compound and its derivatives is crucial for assessing its ecological footprint .

Methods of Application: Studies involve examining the compound’s stability, degradation pathways, and potential toxicity in various environmental conditions .

Results and Outcomes: The findings help in determining the safety and environmental guidelines for the use and disposal of this compound .

Nanotechnology

Application Summary: The compound is explored for its potential use in the creation of nanomaterials due to its unique chemical properties .

Methods of Application: Nanoparticles and nanocomposites are synthesized using this compound as a precursor or functionalizing agent .

Results and Outcomes: Research has shown that it can contribute to the development of nanomaterials with specific properties for use in electronics, medicine, and energy storage .

Anticancer Research

Application Summary: The compound is being investigated for its potential use in anticancer treatments due to its ability to interact with various biological pathways .

Methods of Application: It is used in the synthesis of molecules that target specific cancer cells. The compound’s efficacy is tested through cell viability assays and animal models .

Results and Outcomes: Some derivatives have shown the ability to inhibit the growth of cancer cells, indicating a promising avenue for the development of new anticancer drugs .

Vasodilator Development

Application Summary: Researchers are exploring the use of this compound in the development of vasodilators, which can help in treating cardiovascular diseases .

Methods of Application: The compound is tested for its ability to relax blood vessels in vitro and in vivo. Its effects on blood pressure and flow are measured using various biomedical instruments .

Results and Outcomes: Initial studies suggest that certain derivatives can effectively dilate blood vessels, which could lead to new treatments for hypertension and other cardiovascular conditions .

Anticonvulsant Formulations

Application Summary: The lithium ion variant is being studied for its potential as an anticonvulsant, which could be beneficial for patients with epilepsy .

Methods of Application: Derivatives are synthesized and their effects on neuronal activity are assessed through electrophysiological recordings and seizure models .

Results and Outcomes: Some compounds have demonstrated the ability to reduce seizure frequency and severity, offering hope for new epilepsy treatments .

Antidiabetic Agents

Application Summary: This compound is part of ongoing research to create more effective antidiabetic agents due to its influence on glucose metabolism .

Methods of Application: The compound is incorporated into molecules that are tested for their ability to lower blood glucose levels in diabetic models .

Results and Outcomes: Derivatives have been found to be more effective than some control drugs, such as glibenclamide, in reducing glucose levels .

Energetic Behavior Analysis

Methods of Application: The compounds are subjected to thermal and impact sensitivity tests to determine their suitability for use as energetic materials .

Results and Outcomes: The range of responses to heat and impact helps in designing compounds with specific energetic properties for industrial use .

Natural Product Synthesis

Application Summary: The 1,2,4-oxadiazole derivatives, which include the lithium ion variant, are important in the synthesis of natural products and biologically active molecules .

Methods of Application: These derivatives are used in the synthesis of complex natural products through various organic reactions, leveraging their unique chemical properties .

Results and Outcomes: The synthesis of these natural products contributes to the understanding of biological processes and the development of new drugs .

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a lithium salt derived from the combination of lithium ions and a propanoate group linked to a 5-methyl-1,3,4-oxadiazole moiety. This compound features a unique oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, contributing to its chemical and biological properties. The presence of lithium ions is significant as they are known for their role in various biological processes and therapeutic applications, particularly in mood stabilization and neuroprotection.

The chemical reactivity of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can be influenced by the oxadiazole ring. Reactions typically involve the formation of coordination complexes with metal ions or nucleophilic substitutions involving the propanoate group. Notably, the oxadiazole derivatives have been explored for their potential as antimicrobial agents, showcasing varied reactivity depending on substituents on the oxadiazole ring .

Lithium compounds are widely recognized for their psychotropic effects, particularly in the treatment of bipolar disorder. The oxadiazole derivatives exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that compounds containing the oxadiazole scaffold can inhibit specific transcription factors involved in gene expression related to cell growth and survival . The presence of lithium may enhance these effects through modulation of cellular signaling pathways.

The synthesis of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves:

- Formation of the Oxadiazole Ring: This can be achieved through cyclocondensation reactions involving hydrazides and carboxylic acids or acid chlorides.

- Lithiation: Lithium salts can be introduced through direct reaction with lithium hydroxide or lithium carbonate in an appropriate solvent.

- Salt Formation: The final product is obtained by neutralizing the resulting acid with lithium hydroxide to form the lithium salt.

These methods allow for the efficient synthesis of various oxadiazole derivatives with tailored properties .

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has potential applications in:

- Pharmaceuticals: As a therapeutic agent for mood disorders due to its lithium content.

- Antimicrobial Agents: The oxadiazole component may provide antibacterial and antifungal properties.

- Material Science: Potential use in developing new materials with specific electronic or optical properties due to the unique structure of the oxadiazole ring.

Interaction studies involving lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate focus on its binding affinity with various biological targets. Research indicates that compounds featuring oxadiazoles can interact with enzymes and receptors, influencing pathways such as apoptosis and inflammation. These interactions are crucial for understanding the therapeutic potential of this compound in treating diseases linked to oxidative stress and inflammation .

Several compounds share structural characteristics with lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Lithium Acetate | Lithium salt of acetic acid | Simpler structure | Mood stabilization |

| 5-Methyl-1,3,4-Oxadiazole | Standalone oxadiazole | No lithium component | Antimicrobial activity |

| Lithium Carbonate | Lithium salt of carbonate | Established mood stabilizer | Used in bipolar disorder treatment |

| 5-Aryl-1,3,4-Oxadiazol-2-thioalkanoic Acids | Oxadiazole with thioalkanoic acid | Variability in side chains | Inhibitory effects on transcription factors |

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate stands out due to its dual functionality as both a lithium source and an oxadiazole derivative, potentially enhancing its therapeutic efficacy compared to other compounds lacking this unique combination .

Density Functional Theory Studies on Electronic Configuration

DFT calculations at the B3LYP/6-311++G(d,p) level reveal three distinct electronic domains within lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate (Figure 1). The oxadiazole ring exhibits bond lengths of 1.368–1.372 Å for C–O and 1.294–1.301 Å for C–N bonds, consistent with delocalized π-electron systems observed in similar 1,3,4-oxadiazoles [5]. The lithium cation demonstrates strong coordination to the carboxylate oxygen (Li–O = 1.92 Å) with secondary interactions to the oxadiazole N3 atom (Li–N = 2.15 Å), creating a distorted tetrahedral geometry.

Frontier molecular orbital analysis shows a HOMO localized on the oxadiazole ring (−6.72 eV) and LUMO centered on the propanoate carbonyl (−1.90 eV), yielding an energy gap of 4.82 eV (Table 1). This intermediate gap suggests potential for both nucleophilic and electrophilic reactivity, particularly at the C2 position of the oxadiazole where Mulliken charges reach +0.32 e [5].

Table 1: DFT-Derived Electronic Parameters

| Property | Value |

|---|---|

| HOMO Energy (eV) | −6.72 |

| LUMO Energy (eV) | −1.90 |

| Band Gap (eV) | 4.82 |

| Dipole Moment (Debye) | 8.15 |

| Li–O Bond Length (Å) | 1.92 |

Quantitative Structure-Activity Relationship Models for Functional Prediction

Three-dimensional QSAR models constructed using Comparative Molecular Field Analysis (CoMFA) demonstrate strong correlation (q² = 0.842, r² = 0.927) between oxadiazole substituent electronegativity and lithium ion mobility. The 5-methyl group contributes a steric field coefficient of +0.38, enhancing lattice stability in solid-state configurations [2]. Partial least squares regression identifies the carboxylate-oxadiazole dihedral angle as the dominant descriptor (VIP = 1.42), with optimal polymerization activity predicted at 112–117° [4].

Electrostatic potential maps derived from QSAR models highlight two reactive hotspots:

- Oxadiazole N4 atom (V(r) = −48.3 kcal/mol) for electrophilic attack

- Propanoate β-carbon (V(r) = +32.1 kcal/mol) for radical initiation [5]

Solvent Polarity Effects on Reaction Pathways: Onsager Field Theory Applications

Onsager reaction field calculations quantify solvent effects on lithium dissociation energetics (Table 2). In aqueous media (ε = 80.1), the activation energy for Li⁺–carboxylate separation decreases to 56.2 kJ/mol compared to 89.7 kJ/mol in ethanol (ε = 24.3) [1]. The solvent reorganization energy (λ) follows a parabolic relationship with dielectric constant:

$$ \lambda = 0.038\epsilon^2 - 2.714\epsilon + 112.6 \quad (R^2 = 0.983) $$

Table 2: Solvent Effects on Lithium Dissociation

| Solvent | Dielectric Constant | ΔG‡ (kJ/mol) | λ (kJ/mol) |

|---|---|---|---|

| Water | 80.1 | 56.2 | 38.4 |

| Ethanol | 24.3 | 89.7 | 67.1 |

| DMSO | 46.7 | 72.3 | 54.8 |

Microscopic solvent parameters reveal preferential stabilization of the transition state in polar aprotic solvents, with Kamlet-Taft π* values >0.8 accelerating ring-opening reactions at the oxadiazole C2–N3 bond [4].

Molecular Dynamics Simulations of Solid-State Polymerization Behavior

ReaxFF molecular dynamics simulations at 500 K show three-stage polymerization kinetics:

- Initiation (0–50 ps): Lithium cations align along the carboxylate axis (RMSD = 1.2 Å)

- Propagation (50–200 ps): Oxadiazole rings form π-stacked columns with 3.4 Å interplanar spacing

- Termination (>200 ps): Crosslinking occurs via Li⁺–N3 coordination (Figure 2)

The simulations predict anisotropic thermal expansion coefficients (αparallel = 28.4 ppm/K, αperpendicular = 16.7 ppm/K) due to restricted chain mobility along the polymerization axis [3]. Mean squared displacement analysis reveals lithium ion diffusivity of 1.7 × 10⁻¹⁰ m²/s at 300 K, decreasing to 4.2 × 10⁻¹¹ m²/s upon 50% crosslink formation [4].

Radial distribution functions identify key intermolecular contacts:

- Li⁺–O(carboxylate): 1.92 Å (coordination number = 3.8)

- C(oxadiazole)–C(oxadiazole): 3.41 Å (π-stacking)

- H(propanoate)–O(oxadiazole): 2.15 Å (hydrogen bonding) [5]

Coupled Ion-Electron Transfer Mechanisms

The understanding of lithium-ion intercalation dynamics has evolved significantly with the discovery of coupled ion-electron transfer (CIET) mechanisms [1] [2] [3]. This fundamental process involves the simultaneous transfer of lithium ions from the electrolyte and electrons from the electrode, forming ion-electron pairs in the reduced state. The CIET mechanism provides a more accurate description of lithium intercalation compared to traditional models that assume separate ion and electron transfer processes.

Experimental evidence demonstrates that lithium intercalation occurs through a two-dimensional landscape of excess chemical potential, where classical ion transfer couples with quantum-mechanical electron transfer [1] [2]. The process exhibits universal dependence on lithium-ion filling fraction and shows characteristic temperature and electrolyte effects consistent with theoretical predictions. Current-voltage responses measured at both small and large overpotentials reveal reaction-limited capacities that align with CIET theory.

Hybrid Intercalation-Conversion Mechanisms

Revolutionary insights into lithium storage mechanisms emerge from studies of layered silicane (L-SiH), which demonstrates a novel hybrid intercalation-conversion mechanism [4]. Unlike conventional silicon anodes that undergo complete structural amorphization, L-SiH maintains its layered structure during lithiation through a unique process where hydrogen acts as the redox-active species.

During lithiation, lithium ions intercalate between silicon-hydrogen layers, forming lithium hydride (LiH) bonds while preserving the silicon framework. This mechanism achieves a theoretical capacity of 924 mAh/g with only 16.6% volume expansion, dramatically lower than the 300% expansion typical of crystalline silicon [4]. The open-circuit voltage plateau occurs at approximately 0.43 V, as confirmed by both theoretical predictions and experimental observations.

| Material System | Volume Expansion (%) | Molar Volume Change (cm³/mol) | Theoretical Capacity (mAh/g) |

|---|---|---|---|

| Crystalline Silicon | >300 | 9.2 | 4200 |

| Layered Silicane (L-SiH) | 16.6 | 3.8 | 924 |

| Graphite | 12 | 2.3 | 372 |

Mechanochemical and Electrochemical Interactions

Research on mixed ionic-electronic conducting (MIEC) interlayers reveals complex mechanochemical and electrochemical interactions during lithium intercalation [5]. Using operando neutron imaging and Raman spectroscopy, studies demonstrate that graphite interlayers undergo mechanochemical reactions with lithium metal during cell assembly, forming complex structures containing lithium metal, graphite intercalation compounds, and solid electrolyte particles.

The behavior of lithium in MIEC interlayers follows three competitive pathways: intercalation into graphite layers, transport through the interlayer to deposit on existing lithium metal, and reduction at the interlayer-electrolyte interface [5]. The preferential pathway depends on overpotential requirements, with lithium deposition at pre-existing nucleation sites requiring the lowest energy barrier.

Azodioxy Bond Coupling in Electrochemical Polymerization Processes

Reversible Electrochemical Polymerization

The discovery of reversible electrochemical polymerization through azodioxy bond coupling represents a breakthrough in organic cathode materials [6] [7] [8]. Oximate compounds, particularly lithium 2,4-benzoquinone dioximate (Li₂-BQDO), undergo reversible solid-state polymerization during charge-discharge cycling through intermolecular azodioxy bond formation.

During oxidation, oximate functional groups form azodioxy linkages (N-O-N bonds) that create polymeric networks. This process is completely reversible, with reductive depolymerization returning the material to its original monomeric form [7]. Fourier-transform infrared spectroscopy confirms the appearance and disappearance of characteristic azodioxy bands at 1264 cm⁻¹ during cycling, providing direct evidence of the polymerization-depolymerization mechanism.

Electrochemical Synthesis Mechanisms

Studies of azodioxy compound formation reveal sophisticated electrochemical mechanisms involving both anodic and cathodic processes [9] [10]. The synthesis typically proceeds through convergent paired electrochemical methods, where nitroarene precursors undergo simultaneous oxidation and reduction reactions to form azodioxy products.

The mechanism involves initial oxidation of amine groups to radical cations, followed by coupling reactions that form nitrogen-nitrogen bonds [11] [12]. For azopolymer formation, the electrodeposition occurs during anodic sweeps, while cathodic processes can involve reduction of graphene oxide or other supporting materials. The formation of azodioxy bonds allows for error correction during polymerization, potentially leading to more ordered structures compared to irreversible bond formation.

Performance Characteristics of Azodioxy Systems

Oximate cathodes utilizing azodioxy bond coupling achieve remarkable performance metrics. Li₂-BQDO delivers specific capacities of 350 mAh/g at average potentials of 3.0 V versus lithium metal, corresponding to energy densities exceeding 1000 Wh/kg at the material level [6] [7]. The reversible polymerization mechanism contributes to excellent cycling stability, with capacity retention above 75% after extended cycling.

The structural versatility of oximate compounds allows for systematic optimization of electrochemical properties. Cyclic, acyclic, aliphatic, and tetrafunctional variants demonstrate different performance characteristics, with structural modifications affecting both capacity and voltage profiles [8].

Voltage Hysteresis Analysis Through Galvanostatic Intermittent Titration

Thermodynamic and Kinetic Fundamentals

Galvanostatic Intermittent Titration Technique (GITT) provides comprehensive insights into both thermodynamic and kinetic parameters of lithium-ion batteries [13] [14] [15]. The method involves applying constant current pulses followed by relaxation periods, allowing separation of thermodynamic equilibrium potentials from kinetic overpotentials.

During current pulses, cell potential increases due to ohmic and charge-transfer resistances, while subsequent relaxation reveals equilibrium open-circuit voltages [14] [16]. The technique enables determination of lithium-ion diffusion coefficients, which typically range from 10⁻⁹ to 10⁻¹¹ cm²/s depending on lithiation state and material structure. Temperature-dependent measurements reveal activation energies for lithium transport processes.

Hysteresis Mechanisms and Origins

Voltage hysteresis in lithium-ion batteries arises from multiple sources, including phase transitions, diffusion limitations, and structural changes [17] [18] [19]. The phenomenon becomes particularly pronounced in phase-separating materials, where different chemical potentials exist at identical lithiation levels depending on charge-discharge history.

Studies of NCM523 and LiFePO₄ electrodes demonstrate that hysteresis correlates with formation of distinct solid phases during lithiation [17] [20]. Graphite electrodes show hysteresis values of approximately 600 mV, while NCM materials exhibit around 300 mV. Zero voltage hysteresis observed at elevated temperatures (60°C) indicates that thermal energy can overcome kinetic barriers responsible for path-dependent behavior [13].

| Material | Hysteresis (mV) | Temperature (°C) | Mechanism |

|---|---|---|---|

| Graphite | 600 | 25 | Phase separation |

| NCM523 | 300 | 25 | Solid solution |

| LiFePO₄ | 0 | 60 | Thermally activated |

Advanced GITT Analysis Methods

Recent developments in GITT methodology include intermittent current interruption (ICI) techniques that provide faster and more accessible alternatives to traditional approaches [21]. The ICI method renders equivalent information to GITT within specific time windows while enabling operando coupling with advanced characterization techniques such as synchrotron X-ray diffraction.

Enhanced analysis protocols incorporate nonlinear fitting approaches that reduce required relaxation times while maintaining accuracy [21]. These methods enable real-time monitoring of diffusion coefficients during cycling, revealing correlations between lithium transport and structural evolution in electrode materials.

Comparative Performance Metrics in Organic Cathode Architectures

High-Performance Quinone-Based Systems

Quinone-based organic cathodes represent the most mature class of organic electrode materials, with systematic optimization yielding exceptional performance characteristics [22] [23] [24]. The layered organic electrode material tetraazaanthraquinone (TAQ) achieves specific capacities of 306 mAh/g with energy densities of 765 Wh/kg, surpassing many cobalt-based cathodes [23] [25].

Advanced quinone derivatives incorporate multiple redox-active centers to enhance capacity. Oxidized tetraquinoxalinecatechol (OTQC) combines quinone and pyrazine functionalities, delivering 327 mAh/g capacity at 2.63 V average voltage [26] [27]. The material demonstrates exceptional cycling stability with 82% capacity retention after 400 cycles, addressing traditional concerns about organic cathode durability.

Structural Design Principles

Systematic structure-performance relationships guide the development of high-performance organic cathodes [22] [28] [29]. Key design principles include maximizing redox-active site density, optimizing electronic conductivity through conjugated frameworks, and ensuring electrochemical stability through appropriate functional group selection.

Cross-linking strategies enhance cycling stability at the expense of some ionic accessibility [30]. Optimal cross-linking densities balance mechanical integrity with lithium-ion transport, achieving initial capacities of 106 mAh/g with >75% retention after 100 cycles. The incorporation of graphene nanoplatelets rather than traditional carbon black proves essential for achieving measurable electrochemical performance in many quinone systems [31].

Energy Density Achievements

State-of-the-art organic cathodes approach or exceed the energy densities of conventional inorganic materials while offering advantages in sustainability and resource availability [22] [23] [32]. Material-level energy densities above 800 Wh/kg have been demonstrated, with theoretical limits suggesting potential for further improvement.

| Organic Cathode Material | Capacity (mAh/g) | Voltage (V) | Energy Density (Wh/kg) | Cycle Retention (%) |

|---|---|---|---|---|

| TAQ (Anthraquinone) | 306 | 2.5 | 765 | 88 (1000 cycles) |

| OTQC (Quinone-Pyrazine) | 327 | 2.63 | 860 | 82 (400 cycles) |

| Li₂-BQDO (Oximate) | 350 | 3.0 | 1050 | 75 (100 cycles) |

The achievement of fast-charging capabilities, with full charge times as low as 6 minutes, demonstrates the potential for organic cathodes in high-power applications [23] [24]. These performance metrics, combined with the environmental benefits and tunable molecular design capabilities, position organic cathodes as viable alternatives to conventional electrode materials for next-generation energy storage systems.